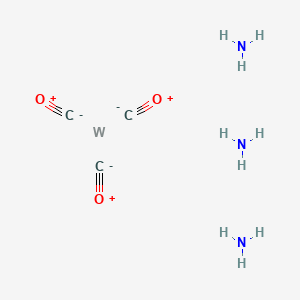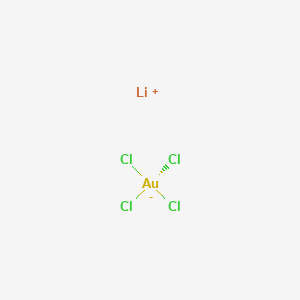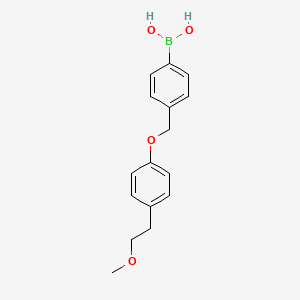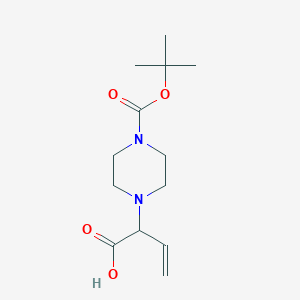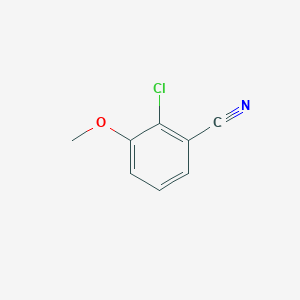
テトラブチルアンモニウム ビストリフルオロメタンスルホンイミデート
概要
説明
Tetrabutylammonium bis-trifluoromethanesulfonimidate is a versatile compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N[N(SO₂CF₃)₂]. It is commonly used for electronic purposes and has a molecular weight of 522.61 g/mol . This compound is known for its high purity, typically ≥99.0%, and is utilized in various scientific and industrial applications due to its unique properties .
科学的研究の応用
Tetrabutylammonium bis-trifluoromethanesulfonimidate has a wide range of applications in scientific research, including:
作用機序
Target of Action
It is known to be used in electronic purposes .
Biochemical Pathways
It’s worth noting that the compound is used in electronic purposes, suggesting it may interact with certain biochemical pathways related to this field .
Result of Action
As a compound used for electronic purposes, it may have effects relevant to this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabutylammonium bis-trifluoromethanesulfonimidate. It exhibits remarkable sustainability at high temperatures and demonstrates resilience towards various anions . Its hydrophobic nature enables dissolution in dimethylformamide and other organic solvents .
生化学分析
Biochemical Properties
Tetrabutylammonium bis-trifluoromethanesulfonimidate plays a crucial role in biochemical reactions, particularly as an electrolyte in electrical double-layer capacitors . It interacts with various enzymes and proteins, facilitating or inhibiting biochemical reactions. The compound’s hydrophobic nature allows it to dissolve in organic solvents like dimethylformamide, enhancing its interaction with hydrophobic biomolecules . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular functions.
Cellular Effects
Tetrabutylammonium bis-trifluoromethanesulfonimidate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and intracellular proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of Tetrabutylammonium bis-trifluoromethanesulfonimidate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects on cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutylammonium bis-trifluoromethanesulfonimidate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular functions . Studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of Tetrabutylammonium bis-trifluoromethanesulfonimidate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling pathways and metabolic activities . Toxic or adverse effects can occur at very high doses, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
Tetrabutylammonium bis-trifluoromethanesulfonimidate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, Tetrabutylammonium bis-trifluoromethanesulfonimidate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall impact on cellular functions. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of Tetrabutylammonium bis-trifluoromethanesulfonimidate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium bis-trifluoromethanesulfonimidate typically involves the reaction of tetrabutylammonium hydroxide with bis-trifluoromethanesulfonimide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under controlled temperature conditions . The product is then purified through recrystallization to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium bis-trifluoromethanesulfonimidate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Tetrabutylammonium bis-trifluoromethanesulfonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with tetrabutylammonium bis-trifluoromethanesulfonimidate include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
類似化合物との比較
Similar Compounds
- Tetramethylammonium bis-trifluoromethanesulfonyl imide
- Butyltrimethylammonium bis-trifluoromethylsulfonyl imide
- Methyl-trioctylammonium bis-trifluoromethylsulfonyl imide
- 1-Ethyl-3-methylimidazolium bis-trifluoromethylsulfonyl imide
- 1-Butyl-1-methylpyrrolidinium bis-trifluoromethylsulfonyl imide
- Ethyldimethylpropylammonium bis-trifluoromethylsulfonyl imide
- Lithium bis-trifluoromethanesulfonyl imide
Uniqueness
Tetrabutylammonium bis-trifluoromethanesulfonimidate stands out due to its high ionic conductivity, stability at elevated temperatures, and compatibility with a wide range of solvents. These properties make it particularly valuable in applications requiring robust performance under challenging conditions .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPFDTWIGBCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584990 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-40-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


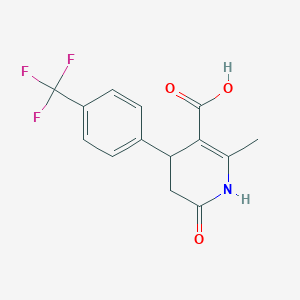
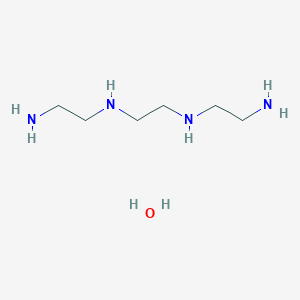
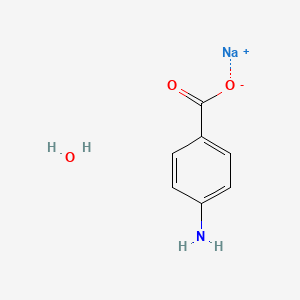
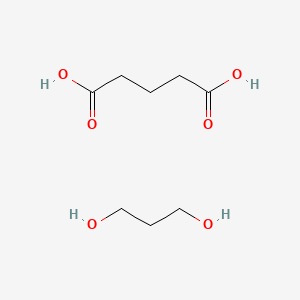
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
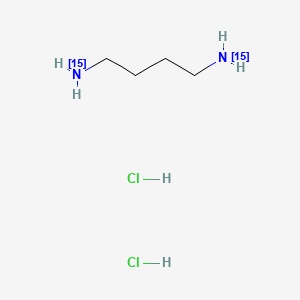
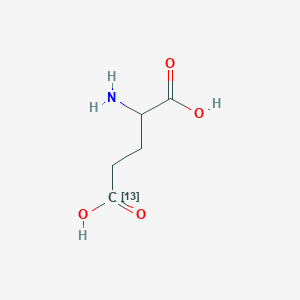

![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)
